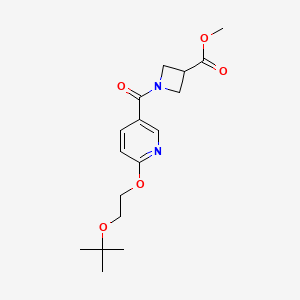

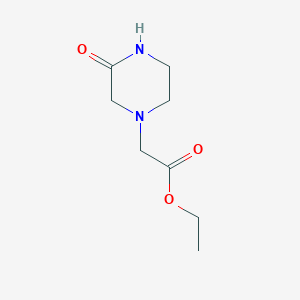

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate, also known as Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate, is a chemical compound with potential application in scientific research.

Scientific Research Applications

Antibacterial and Antifungal Applications

The compound has been studied for its potential in combating bacterial and fungal infections. Research indicates that azetidine derivatives, including Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate, can be effective against a variety of strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Drug Discovery

Azetidines are valuable motifs in drug discovery due to their unique structural properties. They have been used as human chymase inhibitors, gamma amino butyric acid reuptake inhibitors, and antidepressants .

Cholesterol Reduction

Compounds with an azetidine moiety have been applied in reducing blood cholesterol levels, showcasing their versatility in addressing cardiovascular health issues .

Synthesis of Functionalized Azetidines

The aza Paternò–Büchi reaction is a method used to synthesize functionalized azetidines, which are important intermediates in pharmaceuticals and agrochemicals .

Asymmetric Catalysis

Chiral azetidine-derived ligands and organocatalysts have been developed for use in asymmetric catalysis, aiding in reactions such as Friedel-Crafts alkylations and Michael-type reactions .

Polymer Synthesis

Azetidines have found applications in polymer synthesis, where their reactivity can be harnessed to create novel polymeric materials .

Peptidomimetic and Nucleic Acid Chemistry

Due to their structural similarity to amino acids, azetidines are considered excellent candidates for peptidomimetic applications and nucleic acid chemistry, which are crucial in the development of therapeutic agents .

Ionic Liquids and Dipeptide Synthesis

The tert-butoxy group present in the compound can be utilized in the synthesis of ionic liquids derived from protected amino acids, which are then used as starting materials in dipeptide synthesis .

properties

IUPAC Name |

methyl 1-[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carbonyl]azetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-8-7-23-14-6-5-12(9-18-14)15(20)19-10-13(11-19)16(21)22-4/h5-6,9,13H,7-8,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHJPICKIPNKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CC(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)

![2-Chloro-1-[2-(3,3-dimethylbutyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone](/img/structure/B2942382.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2942386.png)

![N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline](/img/structure/B2942394.png)

![9-(4-bromophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2942396.png)

![2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic Acid](/img/structure/B2942400.png)

methanone](/img/structure/B2942402.png)